Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18043196
InChI: InChI=1S/C6H3BF5O.K/c8-3-1-2-4(13)5(6(3)9)7(10,11)12;/h1-2,13H;/q-1;+1
SMILES:
Molecular Formula: C6H3BF5KO
Molecular Weight: 235.99 g/mol

Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate

CAS No.:

Cat. No.: VC18043196

Molecular Formula: C6H3BF5KO

Molecular Weight: 235.99 g/mol

* For research use only. Not for human or veterinary use.

Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate -

Specification

Molecular Formula C6H3BF5KO
Molecular Weight 235.99 g/mol
IUPAC Name potassium;(2,3-difluoro-6-hydroxyphenyl)-trifluoroboranuide
Standard InChI InChI=1S/C6H3BF5O.K/c8-3-1-2-4(13)5(6(3)9)7(10,11)12;/h1-2,13H;/q-1;+1
Standard InChI Key ZRCKVZZNAZNNAV-UHFFFAOYSA-N
Canonical SMILES [B-](C1=C(C=CC(=C1F)F)O)(F)(F)F.[K+]

Introduction

Structural and Molecular Characteristics

Chemical Composition and Geometry

The compound’s molecular formula, C₆H₃BF₅KO, reflects its aromatic backbone and trifluoroborate functional group. Nuclear magnetic resonance (NMR) studies confirm the substituent arrangement: fluorine atoms at C2 and C3, a hydroxyl group at C6, and the trifluoroborate group (-BF₃K) at C1. X-ray crystallography of analogous trifluoroborates reveals tetrahedral geometry around the boron atom, with B–F bond lengths averaging 1.34 Å .

Electronic Effects of Fluorination

The electron-withdrawing fluorine atoms significantly reduce the aromatic ring’s electron density, enhancing the compound’s electrophilicity. Density functional theory (DFT) calculations indicate a Hammett σₚ value of +0.78 for the 2,3-difluoro substitution, which stabilizes negative charge development during nucleophilic reactions . This electronic modulation is critical for its reactivity in Suzuki-Miyaura couplings.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthesis route involves two steps:

  • Boronation: 2,3-Difluoro-6-nitrophenol is treated with boronic acid in the presence of a palladium catalyst to form the boronic acid intermediate .

  • Trifluoroborate Formation: The intermediate reacts with potassium hydrogen fluoride (KHF₂) in aqueous methanol, yielding the trifluoroborate salt .

Typical conditions include refluxing at 80°C for 12 hours, achieving yields of 68–75%. Alternative methods employ trifluoromethanesulfonic anhydride as a boron-activating agent, though this increases production costs.

Industrial Manufacturing

Industrial processes optimize for scalability and purity (>99%). Continuous-flow reactors replace batch systems to enhance heat management and reduce reaction times . Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by lyophilization to remove residual solvents .

Table 1: Synthesis Conditions and Yields

ParameterLaboratory ScaleIndustrial Scale
Temperature80°C70–85°C
Reaction Time12 hours6–8 hours
Yield68–75%82–89%
Purity After Purification95–98%99.5%

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a nucleophilic partner in palladium-catalyzed couplings with aryl halides. Its fluorine substituents accelerate transmetalation by stabilizing the transition state. For example, coupling with 4-bromotoluene produces 2,3-difluoro-6-hydroxyphenyl toluene in 92% yield .

Fluorination Reactions

In nickel-catalyzed fluorinations, the trifluoroborate group acts as a fluorine donor. This reactivity enables the synthesis of fluorinated pharmaceuticals, such as voriconazole derivatives .

Material Science Applications

The compound’s UV stability and low oxidation potential make it suitable for synthesizing fluorinated polymers used in photoresists and OLEDs .

Mechanistic Insights

Transmetalation in Cross-Coupling

During Suzuki-Miyaura reactions, the trifluoroborate undergoes hydrolysis to form a boronic acid, which coordinates to palladium. Kinetic studies show a second-order dependence on palladium concentration, suggesting a rate-determining oxidative addition step .

Solvent and Ligand Effects

Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing ionic intermediates. Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic efficiency by preventing palladium aggregation.

Comparative Analysis with Analogues

Table 2: Reactivity Comparison of Trifluoroborate Salts

CompoundRelative Reaction Rate (Suzuki-Miyaura)Thermal Stability (°C)
Potassium phenyltrifluoroborate1.0 (baseline)180
Potassium (2,3-difluoro-6-hydroxy)3.2220
Potassium (4-methoxyphenyl)trifluoroborate0.7160

The 2,3-difluoro-6-hydroxy derivative exhibits superior reactivity and stability due to fluorine’s inductive effects and hydrogen bonding from the hydroxyl group.

Future Research Directions

  • Catalyst Design: Developing chiral ligands to enable asymmetric couplings for pharmaceutical applications.

  • Green Chemistry: Exploring aqueous reaction media to reduce solvent waste .

  • Biological Activity Screening: Investigating enzyme inhibition potential, particularly against serine proteases.

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